Cas no 83863-73-4 (Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate)

Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate is a piperidine derivative characterized by its trimethoxy substitution pattern and ethyl carboxylate functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of pharmacologically active molecules or complex heterocyclic systems. The presence of multiple methoxy groups enhances its solubility in organic solvents, facilitating further chemical modifications. Its well-defined structure and stability under standard conditions make it suitable for use in controlled reactions, such as nucleophilic substitutions or catalytic transformations. The compound’s purity and consistent reactivity are key advantages for researchers in medicinal chemistry and materials science.
Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate structure
83863-73-4 structure
Product Name:Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate
CAS No:83863-73-4
MF:C11H21NO5
MW:247.288143873215
CID:724490
PubChem ID:3019431
Update Time:2025-11-02

Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylicacid, 3,4,4-trimethoxy-, ethyl ester
    • ethyl 3,4,4-trimethoxypiperidine-1-carboxylate
    • IRFADAQNHJWEIN-UHFFFAOYSA-N
    • ethyl 3,4,4-trimethoxy-1-piperidinecarboxylate
    • NS00061499
    • DTXSID501003987
    • SCHEMBL3026883
    • Ethyl3,4,4-trimethoxypiperidine-1-carboxylate
    • EINECS 281-139-6
    • 83863-73-4
    • ethyl 3,4,4-tri-methoxy-1-piperidinecarboxylate
    • DB-187350
    • Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate
    • Inchi: 1S/C11H21NO5/c1-5-17-10(13)12-7-6-11(15-3,16-4)9(8-12)14-2/h9H,5-8H2,1-4H3
    • InChI Key: IRFADAQNHJWEIN-UHFFFAOYSA-N
    • SMILES: O(C)C1(CCN(C(=O)OCC)CC1OC)OC

Computed Properties

  • Exact Mass: 247.142
  • Monoisotopic Mass: 247.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 57.2Ų

Experimental Properties

  • Density: 1.11
  • Boiling Point: 301.7°C at 760 mmHg
  • Flash Point: 136.2°C
  • Refractive Index: 1.471

Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate Pricemore >>

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Additional information on Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate

Comprehensive Guide to Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate (CAS No. 83863-73-4): Properties, Applications, and Market Insights

Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate (CAS No. 83863-73-4) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceutical and agrochemical research. This compound belongs to the class of piperidine derivatives, which are increasingly studied for their potential in drug discovery and material science. With the growing demand for novel chemical entities in the pharmaceutical industry, 83863-73-4 has garnered significant attention from researchers and manufacturers alike.

The molecular formula of Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate is C11H21NO5, featuring a piperidine ring substituted with three methoxy groups and an ethyl carboxylate moiety. This structural configuration imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis. Recent trends in AI-driven drug discovery and green chemistry have further highlighted the importance of such compounds, as they offer efficient pathways for developing sustainable pharmaceutical ingredients.

One of the most common questions researchers ask about 83863-73-4 is its role in medicinal chemistry. Studies suggest that piperidine-based compounds like this one are crucial for designing bioactive molecules targeting neurological and metabolic disorders. Additionally, the compound's stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry, aligning with modern drug development workflows.

From an industrial perspective, Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate is often utilized as a building block for synthesizing more complex molecules. Its compatibility with multiple reaction conditions, including catalyzed cross-coupling and microwave-assisted synthesis, enhances its appeal in large-scale production. Manufacturers are increasingly focusing on optimizing synthetic routes to improve yield and reduce environmental impact, addressing the global push toward sustainable chemical processes.

Market analysis indicates a steady rise in demand for 83863-73-4, driven by its applications in pharmaceutical intermediates and specialty chemicals. The compound's relevance in neuropharmacology and cancer research has also contributed to its growing prominence. As the industry shifts toward personalized medicine and targeted therapies, the need for high-purity piperidine derivatives like this one is expected to surge.

For researchers exploring structure-activity relationships (SAR), Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate offers a versatile scaffold for modifications. Its methoxy and carboxylate functional groups allow for diverse chemical transformations, enabling the creation of libraries of analogs for biological testing. This aligns with current trends in fragment-based drug design and computational chemistry, where such intermediates play a pivotal role.

In conclusion, Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate (CAS No. 83863-73-4) represents a critical tool in modern chemical research and industrial applications. Its multifaceted utility in drug development, material science, and green chemistry underscores its importance in advancing scientific and technological innovations. As the demand for specialized intermediates grows, this compound is poised to remain a key player in the evolving landscape of chemical synthesis.

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